Cas no 52557-26-3 (Ingenol-3-palminate)

Ingenol-3-palmitate is a semi-synthetic diterpene ester derived from ingenol, a natural compound found in certain Euphorbia species. This esterified form enhances stability and lipophilicity, improving its suitability for topical formulations. It exhibits notable biological activity, particularly in dermatological applications, where it has been studied for its potential in targeted cellular modulation. The palmitate moiety increases skin permeability, facilitating efficient delivery of the active ingenol moiety. Its well-defined chemical structure allows for precise characterization and reproducibility in research and development. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, making it a reliable candidate for investigative and therapeutic use.
Ingenol-3-palminate structure
Ingenol-3-palminate structure
Product name:Ingenol-3-palminate
CAS No:52557-26-3
MF:C36H58O6
MW:586.8421
CID:1577910
PubChem ID:162684

Ingenol-3-palminate Chemical and Physical Properties

Names and Identifiers

    • (2R,5R,5aS,6S,9R)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
    • Ingenol 3-palmitate
    • Palmitic acid (1aR)-1aα,2β,5,5a,6,9,10,10aα-octahydro-5β,5aβ-dihydroxy-4-hydroxymethyl-1,1,7,9α-tetramethyl-11-oxo-1H-2α,8aα-methanocyclopenta[a]cyclopropa[e]cyclodecen-6β-yl ester
    • 5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-m
    • Ingenol-3-palmitate
    • Hexadecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
    • 52557-26-3
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate
    • BDBM50493440
    • Ingenol 3-hexadecanoate
    • Hexadecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
    • CHEMBL2430127
    • [(4S,5S,6R,9R,14R)-5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate
    • 5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
    • DTXSID50966985
    • [ "" ]
    • Palmitic acid (1aR)-1aalpha,2beta,5,5a,6,9,10,10aalpha-octahydro-5beta,5abeta-dihydroxy-4-hydroxymethyl-1,1,7,9alpha-tetramethyl-11-oxo-1H-2alpha,8aalpha-methanocyclopenta[a]cyclopropa[e]cyclodecen-6beta-yl ester
    • DA-64451
    • Ingenol 3-palmitic acid
    • Hexadecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester, [1aR-(1a.alpha.,2.alpha.,5.beta.,5a.beta.,6.beta.,8a.alpha.,9.alpha.,10a.alpha.)]-
    • Ingenol-3-palminate
    • Inchi: 1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28?,30?,31-,33+,35?,36+/m1/s1
    • InChI Key: DOSPRDHNGNPKKJ-OQJUGHSASA-N
    • SMILES: O([H])[C@@]12[C@]([H])(C(C([H])([H])[H])=C([H])C31C([C@]([H])(C([H])=C(C([H])([H])O[H])[C@@]2([H])O[H])C1([H])C(C([H])([H])[H])(C([H])([H])[H])C1([H])C([H])([H])[C@@]3([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 586.42333957 g/mol
  • Monoisotopic Mass: 586.42333957 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 17
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Molecular Weight: 586.8
  • Topological Polar Surface Area: 104

Experimental Properties

  • Color/Form: Oil
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 670.5±55.0 °C at 760 mmHg
  • Flash Point: 198.9±25.0 °C
  • Vapor Pressure: 0.0±4.6 mmHg at 25°C

Ingenol-3-palminate Security Information

Ingenol-3-palminate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN4253-5mg
Ingenol 3-palmitate
52557-26-3
5mg
¥ 14200 2024-07-20
Cooke Chemical
M3315335-5mg
Ingenol3-palmitate
52557-26-3 95%
5mg
RMB 2432.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I44420-5mg
(2R,5R,5aS,6S,9R)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
52557-26-3
5mg
¥5120.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I44420-5 mg
(2R,5R,5aS,6S,9R)-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
52557-26-3
5mg
¥5120.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4253-1 mg
Ingenol 3-palmitate
52557-26-3
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN4253-1 mL * 10 mM (in DMSO)
Ingenol 3-palmitate
52557-26-3 98%
1 mL * 10 mM (in DMSO)
¥ 5440 2023-09-15
TargetMol Chemicals
TN4253-5 mg
Ingenol 3-palmitate
52557-26-3 98%
5mg
¥ 3,560 2023-07-11
A2B Chem LLC
AG34346-5mg
Ingenol 3-palmitate
52557-26-3
5mg
$635.00 2024-04-19
TargetMol Chemicals
TN4253-1 ml * 10 mm
Ingenol 3-palmitate
52557-26-3
1 ml * 10 mm
¥ 18900 2024-07-20

Additional information on Ingenol-3-palminate

Ingenol-3-palminate (CAS No: 52557-26-3) - A Comprehensive Overview in Chemical and Pharmaceutical Research

In the ever-evolving landscape of chemical and pharmaceutical research, compounds with unique molecular structures and properties continue to attract significant attention. One such compound, Ingenol-3-palminate (CAS No: 52557-26-3), has emerged as a subject of considerable interest due to its diverse applications and potential therapeutic benefits. This introduction aims to provide a detailed exploration of Ingenol-3-palminate, delving into its chemical properties, biological activities, and the latest research findings that underscore its significance in modern science.

The molecular structure of Ingenol-3-palminate is characterized by its complex arrangement of atoms, which contributes to its unique chemical behavior. As a derivative of Ingenol, it exhibits properties that make it particularly useful in various biochemical processes. The compound's palmitate moiety enhances its solubility and stability, making it an attractive candidate for formulation in pharmaceutical products. This attribute has been a focal point in recent studies aimed at optimizing drug delivery systems.

One of the most compelling aspects of Ingenol-3-palminate is its biological activity. Research has demonstrated that this compound possesses potent anti-inflammatory properties, which have been attributed to its ability to modulate key signaling pathways involved in inflammation. In particular, studies have shown that Ingenol-3-palminate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms. These findings have opened up new avenues for the development of treatments for inflammatory diseases.

Furthermore, the anti-cancer potential of Ingenol-3-palminate has garnered considerable attention from researchers. Preclinical studies have indicated that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. This mechanism of action suggests that Ingenol-3-palminate could be a valuable component in combination therapies aimed at enhancing cancer treatment efficacy. The compound's ability to selectively target cancer cells while minimizing toxicity to healthy cells makes it an promising candidate for further clinical investigation.

The pharmacokinetic profile of Ingenol-3-palminate is another area of active research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential use in therapeutic applications. The palmitate group enhances its bioavailability, allowing for more efficient absorption into the bloodstream. Additionally, preliminary data suggest that Ingenol-3-palminate has a relatively long half-life, which could reduce the frequency of dosing required for therapeutic effects.

The synthesis and characterization of Ingenol-3-palminate have also been subjects of extensive research. Advanced synthetic methodologies have been developed to produce high-purity samples of the compound, enabling more accurate and reliable studies on its biological activities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural details of Ingenol-3-palminate, providing insights into its molecular interactions and mechanisms of action.

The role of computational chemistry in understanding the behavior of Ingenol-3-palminate cannot be overstated. Molecular modeling studies have helped researchers predict how the compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into the binding affinities and kinetics of Ingenol-3-palminate, aiding in the design of more effective derivatives with enhanced therapeutic properties.

Epidemiological studies have also contributed to our understanding of the potential benefits associated with compounds like Ingenol-3-palminate. Observational research has suggested that natural derivatives similar to Ingenol may offer protective effects against certain diseases due to their anti-inflammatory and antioxidant properties. While more research is needed to confirm these findings specifically for Ingenol-3-palminate, these observations highlight its potential as a therapeutic agent.

The future directions for research on Ingenol-3-palminate are multifaceted. Efforts are underway to develop novel formulations that enhance its bioavailability and target specificity. Additionally, preclinical trials are being planned to evaluate its safety and efficacy in human subjects suffering from various inflammatory and oncological conditions. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing us closer to harnessing the full therapeutic potential of this remarkable compound.

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